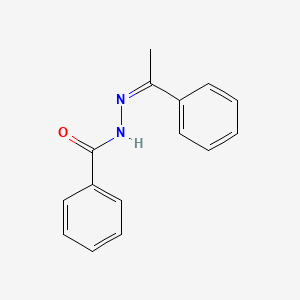
(Z)-N'-(1-Phenylethylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N’-(1-Phenylethylidene)benzohydrazide is an organic compound that belongs to the class of hydrazides. It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of a hydrazide with an aldehyde or ketone. This compound exhibits E/Z isomerism due to the presence of a double bond in its structure, with the (Z)-isomer being one of the possible configurations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(1-Phenylethylidene)benzohydrazide typically involves the reaction of benzohydrazide with acetophenone under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the condensation process. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (Z)-N’-(1-Phenylethylidene)benzohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography can be used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(Z)-N’-(1-Phenylethylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted hydrazones.
科学的研究の応用
(Z)-N’-(1-Phenylethylidene)benzohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazone derivatives.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (Z)-N’-(1-Phenylethylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Benzohydrazide: A precursor in the synthesis of (Z)-N’-(1-Phenylethylidene)benzohydrazide.
Acetophenone: Another precursor used in the synthesis.
Other Hydrazones: Compounds with similar hydrazone functional groups, such as (E)-N’-(1-Phenylethylidene)benzohydrazide.
Uniqueness
(Z)-N’-(1-Phenylethylidene)benzohydrazide is unique due to its specific E/Z isomerism and the presence of both phenyl and ethylidene groups. This structural configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
1219-41-6 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC名 |
N-[(Z)-1-phenylethylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18)/b16-12- |
InChIキー |
HAUVWRQIVOPGOE-VBKFSLOCSA-N |
異性体SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |
正規SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


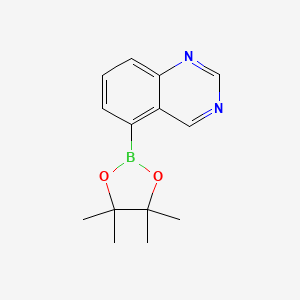
![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)

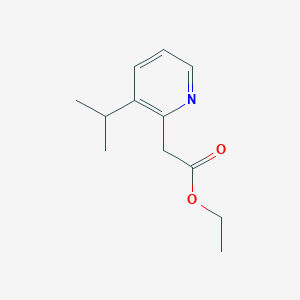

![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)
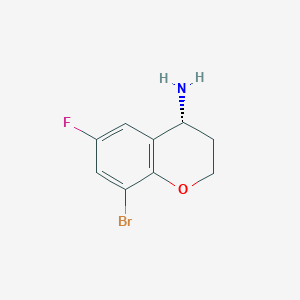

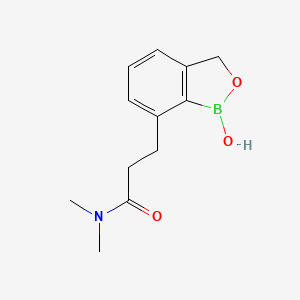
![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)
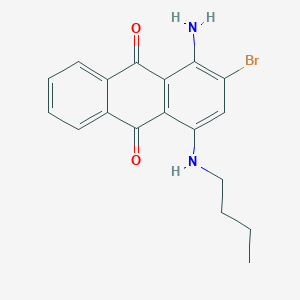
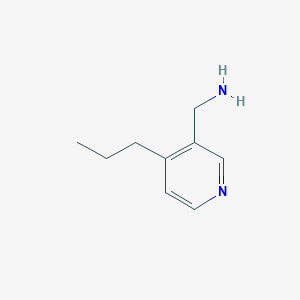
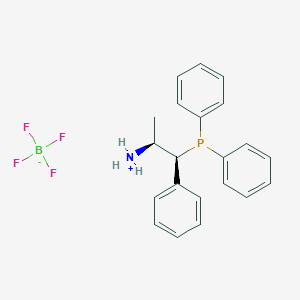
![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)
